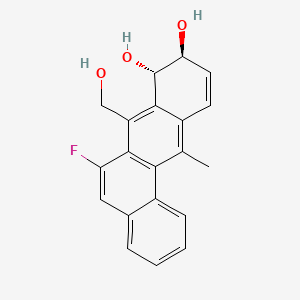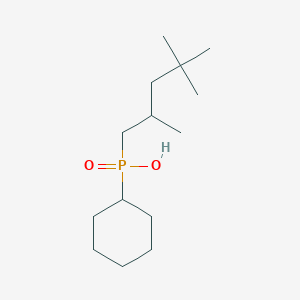![molecular formula C9H16O B14420593 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene CAS No. 80361-92-8](/img/structure/B14420593.png)
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is an organic compound with a unique structure that includes both an alkene and an ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene typically involves the reaction of 3-methyl-2-buten-1-ol with 2-methylprop-2-en-1-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate carbocation or alkoxide, which then undergoes nucleophilic attack to form the desired ether product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkenes.
Aplicaciones Científicas De Investigación
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ether linkages.
Industry: Used in the production of polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
Mecanismo De Acción
The mechanism by which 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene exerts its effects typically involves the interaction of its functional groups with various molecular targets. For example, the alkene group can participate in addition reactions, while the ether linkage can undergo cleavage under specific conditions. These interactions can lead to the formation of new compounds with different properties and activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propen-1-ol: Similar in structure but lacks the ether linkage.
3-Chloro-2-methylpropene: Contains a halogen instead of an ether group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains an aromatic ring, which imparts different chemical properties.
Uniqueness
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is unique due to the presence of both an alkene and an ether functional group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
80361-92-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3-methyl-1-(2-methylprop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C9H16O/c1-8(2)5-6-10-7-9(3)4/h5H,3,6-7H2,1-2,4H3 |
Clave InChI |
PTWYCOQPEFKLOK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOCC(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


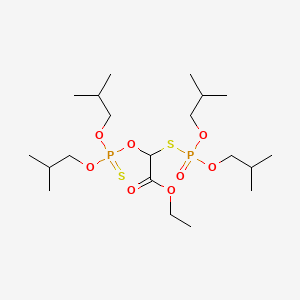
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
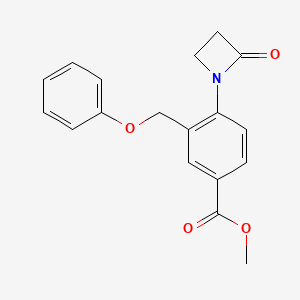
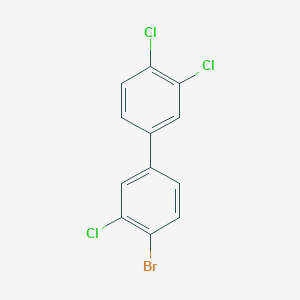

![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
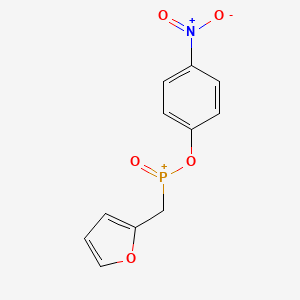
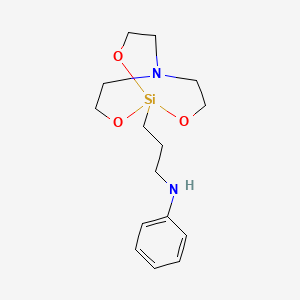
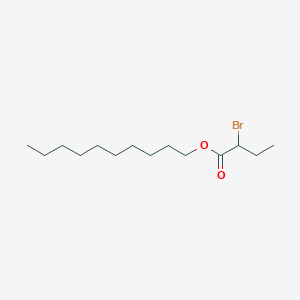
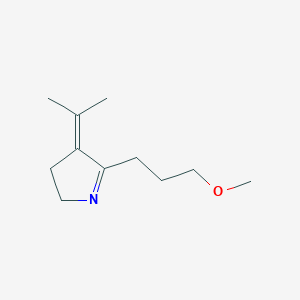
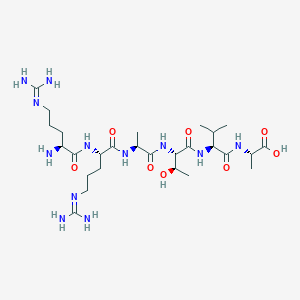
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
